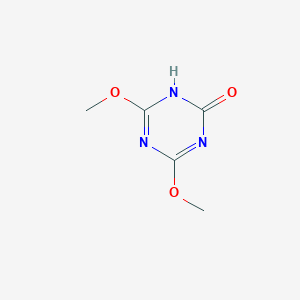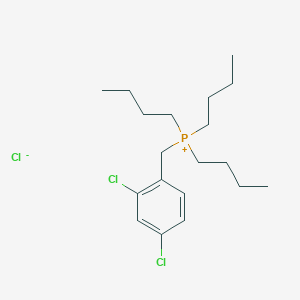
Isoviolantrona
Descripción general
Descripción
This compound is characterized by its optical and electronic properties, which are similar to those of other polycyclic aromatic hydrocarbons . It is commonly used as a vat dye and has applications in various scientific fields due to its distinctive properties.
Aplicaciones Científicas De Investigación
Isoviolanthrone has a wide range of applications in scientific research :
Chemistry: Used as a fluorescent dye and in photodynamic therapy.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and studying tissue pathology.
Industry: Used in the production of vat dyes and as a pigment in various materials.
Mecanismo De Acción
Target of Action
Isoviolanthrone, a naturally occurring pigment from plants and fungi, is an anthraquinone compound . It is believed to bind to specific proteins like DNA and RNA, leading to structural modifications . These structural alterations are believed to underlie the diverse effects of isoviolanthrone on cells and organisms .
Mode of Action
The precise mechanism of action of isoviolanthrone remains incompletely understood . It is hypothesized that isoviolanthrone interacts with certain enzymes, thereby modulating their activity . This interaction leads to changes in the structure of these proteins, which can impact their function .
Biochemical Pathways
It is suggested that the compound’s interaction with enzymes could impact various biochemical pathways within cells .
Result of Action
The compound’s interaction with dna, rna, and certain enzymes can lead to structural modifications . These modifications could potentially affect the function of these molecules, leading to changes at the cellular level .
Action Environment
The action of isoviolanthrone can be influenced by environmental factors. For instance, studies have shown that the vibrational properties of isoviolanthrone are affected by pressure . A phase transition was observed at 11.0 GPa, and a new phase was formed above 13.8 GPa . These changes were proposed to result from changes in intra- and intermolecular bonding . The phase transition was reversible upon compression and decompression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of isoviolanthrone typically involves a multi-step process. One common method includes the following steps :
Preparation of a Mixed Solution: A mixture of potassium hydroxide, triethylene glycol, and tetrabutylammonium bromide is heated to 170-190°C.
Oxidation-Reduction Reaction: Benzoxanthrone is added to the mixture in small portions while maintaining the temperature. Compressed air is introduced during the process.
Isolation of Isoviolanthrone: The reaction mixture is cooled, diluted with water, and the solid product is filtered and dried to obtain isoviolanthrone.
Industrial Production Methods: In industrial settings, isoviolanthrone is produced using a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce waste. The use of environmentally friendly solvents and reagents is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Isoviolanthrone undergoes various chemical reactions, including:
Oxidation: Isoviolanthrone can be oxidized to form different quinone derivatives.
Reduction: It can be reduced by photogenerated radicals to form dihydro derivatives.
Substitution: Isoviolanthrone can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Photogenerated radicals in the presence of sensitizers like acetophenone.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Substituted aromatic compounds.
Comparación Con Compuestos Similares
Isoviolanthrone is unique due to its specific molecular structure and properties. Similar compounds include other polycyclic aromatic hydrocarbons such as:
- Phenanthrene
- Dibenzopentacene
- Picene
These compounds share some optical and electronic properties with isoviolanthrone but differ in their molecular structures and specific applications .
Propiedades
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIHWSXXPBAGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059576 | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-64-3 | |
| Record name | Isoviolanthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoviolanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoviolanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoviolanthrone?
A1: Isoviolanthrone is represented by the molecular formula C34H16O2 and has a molecular weight of 464.5 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing isoviolanthrone?
A2: Researchers have employed UV-Vis spectroscopy and Raman spectroscopy to characterize isoviolanthrone. UV-Vis spectroscopy in sulfuric acid reveals a bathochromic shift of 20 nm for the dimer compared to the monomer. [] Raman spectroscopy has been instrumental in studying the vibrational properties of isoviolanthrone under high pressure, revealing phase transitions and insights into its electronic behavior. []
Q3: How does the electrical resistivity of isoviolanthrone change under pressure, and what does this suggest about its potential applications?
A3: Isoviolanthrone exhibits a significant decrease in electrical resistivity with increasing pressure. At 4.2 x 103 kg/cm2, its resistivity drops to 1/500th of its value at ordinary pressure. [] This pressure-dependent conductivity hints at potential applications in pressure-sensitive electronics or as a component in high-pressure devices.
Q4: Is isoviolanthrone stable under high-pressure conditions? What kind of phase transitions does it undergo?
A4: Raman spectroscopy studies have shown that isoviolanthrone undergoes phase transitions under high pressure. One transition occurs at 11.0 GPa, and another, leading to a new phase, emerges above 13.8 GPa. These transitions are attributed to changes in intra- and intermolecular bonding. [] Interestingly, the transitions appear to be reversible upon decompression.
Q5: How does the structure of isoviolanthrone relate to its semiconducting properties?
A5: Isoviolanthrone belongs to a class of condensed polynuclear aromatic compounds known for their semiconducting properties. Its structure, featuring a large π-conjugated system, facilitates electron mobility, contributing to its semiconducting behavior. []
Q6: What is the significance of the dimerization of isoviolanthrone?
A6: The dimerization of 3,4'-dibenzanthrone (isoviolanthrone) through C-C linkage at the 3 positions leads to a significant increase in electrical conductivity. This dimer exhibits conductivity 30 times higher than the monomeric isoviolanthrone, highlighting the impact of structural modifications on its electronic properties. []
Q7: Are there any applications of isoviolanthrone in energy storage devices?
A7: Isoviolanthrone has been explored as a component in positive electrode materials for lithium secondary batteries. When incorporated with lithium transition metal complex oxides, it aims to enhance the high-temperature performance of the battery. []
Q8: How is isoviolanthrone incorporated into formulations for its various applications?
A8: For its use as a dye, isoviolanthrone is often incorporated into pigment dispersions. Various formulations and methods have been developed to enhance its dispersibility and stability in these formulations, often utilizing surfactants and polymers. [, , , , , , ]
Q9: Can isoviolanthrone be chemically modified to improve its solubility and processability?
A9: Yes, researchers have successfully functionalized the reduced (leuco) form of isoviolanthrone to enhance its solubility. This approach enables easier processing and expands its potential applications, particularly in solution-processed organic electronic devices like light-emitting electrochemical cells. []
Q10: What are the environmental concerns associated with isoviolanthrone, and are there any strategies to mitigate its impact?
A10: Isoviolanthrone, as a widely used vat dye, contributes to the significant environmental burden posed by textile industry wastewater. Recognizing this, research has focused on upcycling isoviolanthrone from these waste streams. This approach aims to convert a pollutant into valuable materials for high-tech applications, contributing to a more sustainable industrial process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















